The Molecular Vise: An In-Depth Technical Guide to the Mechanism of Action of Kirrothricin on Bacterial Elongation Factor Tu (EF-Tu)
The Molecular Vise: An In-Depth Technical Guide to the Mechanism of Action of Kirrothricin on Bacterial Elongation Factor Tu (EF-Tu)
Abstract
This technical guide provides a comprehensive exploration of the molecular mechanism by which kirrothricin, a member of the elfamycin family of antibiotics, inhibits bacterial protein synthesis. The primary target of kirrothricin is the highly conserved and essential G-protein, Elongation Factor Tu (EF-Tu). We will dissect the intricate interactions between kirrothricin and EF-Tu, detailing the induced conformational changes that ultimately stall the ribosome, leading to bacterial cell death. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and the study of bacterial translation.
Introduction: The Critical Role of EF-Tu in Bacterial Protein Synthesis
Bacterial protein synthesis is a meticulously orchestrated process, with the ribosome serving as the catalytic hub. Elongation Factor Tu (EF-Tu) is a key player in the elongation phase of this process, responsible for the faithful delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosomal A-site.[1][2] The function of EF-Tu is tightly regulated by its nucleotide-bound state, cycling between an active GTP-bound form and an inactive GDP-bound form.
The canonical EF-Tu cycle can be summarized as follows:
-
GTP Binding and aa-tRNA Complex Formation: In its GTP-bound state, EF-Tu exhibits a high affinity for aa-tRNA, forming a stable ternary complex (EF-Tu•GTP•aa-tRNA).
-
Ribosome Binding and Codon Recognition: This ternary complex docks at the ribosomal A-site, where the anticodon of the aa-tRNA is matched against the mRNA codon.
-
GTP Hydrolysis and Conformational Change: Upon successful codon recognition, the ribosome stimulates the intrinsic GTPase activity of EF-Tu.[3] GTP hydrolysis triggers a dramatic conformational change in EF-Tu.
-
Release of EF-Tu•GDP: Now in its GDP-bound conformation, EF-Tu's affinity for both the aa-tRNA and the ribosome is drastically reduced, leading to its release from the ribosome.
-
Nucleotide Exchange: The inactive EF-Tu•GDP complex is reactivated by the guanine nucleotide exchange factor (GEF), EF-Ts, which facilitates the exchange of GDP for GTP, preparing EF-Tu for another round of aa-tRNA delivery.[1]
This cyclical process is essential for the rapid and accurate elongation of the polypeptide chain. Any disruption to this cycle can have catastrophic consequences for bacterial viability, making EF-Tu an attractive target for antibiotic intervention.
Figure 1: The canonical bacterial Elongation Factor Tu (EF-Tu) functional cycle.
The Molecular Interaction: Kirrothricin's Grip on EF-Tu
Kirrothricin and its analogs, such as kirromycin and aurodox, are potent inhibitors of bacterial protein synthesis that act by directly targeting EF-Tu.[3][4] Structural and biochemical studies have revealed that these antibiotics bind to a specific pocket on EF-Tu, located at the interface of domains I and III in the GTP-bound conformation.[5][6] This binding event is the linchpin of their inhibitory mechanism.
Allosteric Modulation and the "GTP-like" State
A remarkable feature of kirrothricin's interaction with EF-Tu is its ability to induce and stabilize a "GTP-like" conformation, even when EF-Tu is bound to GDP.[7] This is a critical aspect of its mechanism, as it effectively uncouples the conformational state of EF-Tu from its nucleotide-bound state. Fluorescence spectroscopy studies have shown that the binding of aurodox, a close analog of kirrothricin, to EF-Tu•GDP results in a conformational state that is spectrally similar to that of EF-Tu•GTP.[7]
This induced "GTP-like" state has several profound consequences:
-
Inhibition of GDP Dissociation: By locking EF-Tu in a conformation that mimics the GTP-bound state, kirrothricin prevents the release of GDP. This traps EF-Tu in an inactive state that cannot be readily reactivated by EF-Ts.
-
Stimulation of Intrinsic GTPase Activity: Paradoxically, while locking the overall conformation, kirromycin dramatically stimulates the GTPase activity of EF-Tu, even in the absence of the ribosome and aa-tRNA.[3] This suggests that the antibiotic induces a conformation at the GTPase center that is primed for hydrolysis.
Figure 2: Kirrothricin traps EF-Tu in a "GTP-like" conformation, preventing GDP release.
Quantitative Analysis of Kirrothricin-EF-Tu Binding
The affinity of kirrothricin and its analogs for EF-Tu is high, contributing to their potent antibacterial activity. The equilibrium binding constants have been determined using techniques such as circular dichroism titrations.
| Complex | Equilibrium Constant (K) | Reference |
| EF-Tu•GDP + Kirromycin | 4 x 10⁶ M⁻¹ | [8] |
| EF-Tu•GTP + Kirromycin | 4 x 10⁶ M⁻¹ | [8] |
| EF-Tu•GTP•aa-tRNA + Kirromycin | 2 x 10⁶ M⁻¹ | [8] |
Table 1: Equilibrium Constants for Kirromycin Binding to EF-Tu Complexes.
These data indicate that kirromycin binds with high affinity to both the GDP and GTP-bound forms of EF-Tu, as well as the ternary complex.
Disruption of the Elongation Cycle: The Stalled Ribosome
The ultimate consequence of kirrothricin's interaction with EF-Tu is the stalling of the ribosome during the elongation phase of protein synthesis. This occurs through a multi-step process that effectively creates a molecular vise, clamping EF-Tu onto the ribosome in a non-productive state.
The Failure to Release: A Permanent Roadblock
After the EF-Tu•GTP•aa-tRNA ternary complex binds to the ribosome and codon recognition occurs, GTP is hydrolyzed. In the normal cycle, this triggers a conformational change that leads to the release of EF-Tu•GDP. However, in the presence of kirrothricin, the story is different. The antibiotic locks EF-Tu in its "GTP-like" conformation even after GTP has been hydrolyzed to GDP.[4] This kirrothricin-stabilized EF-Tu•GDP complex remains tightly bound to the ribosome, preventing the accommodation of the aa-tRNA into the peptidyl transferase center and blocking the translocation of the ribosome along the mRNA.[9][10] The result is a stalled ribosomal complex, unable to proceed with protein synthesis.
Cryo-electron microscopy (cryo-EM) studies have provided stunning visual evidence of this stalled state, showing the kirromycin-bound EF-Tu•GDP complex clamped onto the ribosome with the aa-tRNA in a distorted, non-productive conformation.[9][11][12][13][14]
Altered Affinity for Aminoacyl-tRNA
Kirrothricin also modulates the interaction between EF-Tu and aa-tRNA. While EF-Tu in its GTP-bound form has a high affinity for aa-tRNA, the presence of kirromycin weakens this interaction by a factor of two.[8] Furthermore, kirromycin induces a second, lower-affinity tRNA binding site on EF-Tu.[15] This altered interaction landscape likely contributes to the improper positioning of the aa-tRNA on the ribosome, further preventing its accommodation and participation in peptide bond formation.
Experimental Protocols for Studying the Kirrothricin-EF-Tu Interaction
The elucidation of kirrothricin's mechanism of action has been made possible through a variety of biochemical and biophysical techniques. Below are detailed, step-by-step methodologies for key experiments.
Purification of His-tagged EF-Tu
-
Rationale: Recombinant expression and purification of EF-Tu are essential for in vitro studies. A histidine tag facilitates efficient purification via immobilized metal affinity chromatography (IMAC).
-
Protocol:
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding N- or C-terminally His-tagged EF-Tu. Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged EF-Tu with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 10% glycerol, 1 mM DTT) to remove imidazole and store at -80°C.
-
In Vitro Transcription-Translation Coupled Assay
-
Rationale: This assay allows for the direct assessment of an antibiotic's effect on protein synthesis in a controlled, cell-free environment.
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the components of a commercially available E. coli S30 extract-based in vitro transcription-translation kit according to the manufacturer's instructions.
-
Template DNA: Add a plasmid DNA template encoding a reporter protein (e.g., luciferase or GFP) to the reaction mixture.
-
Kirrothricin Addition: Add varying concentrations of kirrothricin (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection: Quantify the amount of synthesized reporter protein. For luciferase, add luciferin substrate and measure luminescence using a luminometer. For GFP, measure fluorescence using a fluorometer.
-
Data Analysis: Plot the reporter signal as a function of kirrothricin concentration to determine the IC₅₀ value.
-
Figure 3: Workflow for an in vitro transcription-translation coupled assay to test kirrothricin activity.
EF-Tu GTPase Activity Assay
-
Rationale: This assay measures the rate of GTP hydrolysis by EF-Tu and is used to quantify the stimulatory effect of kirrothricin.
-
Protocol:
-
Reaction Mixture: Prepare a reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 1 mM DTT).
-
GTP Loading: Pre-incubate purified EF-Tu with [γ-³²P]GTP in the reaction buffer for 15 minutes at 37°C to allow for nucleotide binding.
-
Initiation of Reaction: Initiate the GTPase reaction by adding kirrothricin to the desired final concentration. For control reactions, add the corresponding solvent.
-
Time Points: At various time points, take aliquots of the reaction and quench the reaction by adding an equal volume of 1 M perchloric acid and 1 mM potassium phosphate.
-
Separation of Pi: Add activated charcoal to the quenched reaction to bind the unhydrolyzed [γ-³²P]GTP. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity of the supernatant, which contains the released [³²P]Pi, using a scintillation counter.
-
Data Analysis: Plot the amount of [³²P]Pi released over time to determine the initial rate of GTP hydrolysis.
-
Conclusion and Future Perspectives
Kirrothricin's mechanism of action on EF-Tu is a classic example of highly specific and potent antibiotic activity. By binding to a critical allosteric site, it hijacks the conformational cycle of EF-Tu, ultimately leading to a stalled ribosome and bacterial cell death. The detailed understanding of this mechanism, derived from decades of structural and biochemical research, provides a solid foundation for the development of novel antibiotics targeting EF-Tu.
Future research in this area could focus on:
-
Structure-Based Drug Design: Utilizing the high-resolution structures of the EF-Tu-kirrothricin complex to design new derivatives with improved pharmacokinetic properties and a broader spectrum of activity.
-
Overcoming Resistance: Investigating the mechanisms of resistance to elfamycins and designing new compounds that can evade these resistance mechanisms.
-
Exploring Novel EF-Tu Inhibitors: Screening for and characterizing new classes of compounds that target different allosteric sites on EF-Tu, potentially leading to antibiotics with novel mechanisms of action.
The study of the kirrothricin-EF-Tu interaction continues to be a rich field of research, offering valuable insights into the fundamental processes of bacterial protein synthesis and providing a blueprint for the development of the next generation of antibiotics.
References
- Fasano, O., et al. (1978). The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action. European Journal of Biochemistry, 89(2), 557-565.
- Mesters, J. R., et al. (1994). The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli. The EMBO Journal, 13(20), 4877-4885.
- Fischer, N., et al. (2015). Structure of the E. coli ribosome–EF-Tu complex at< 3Å resolution by Cs-corrected cryo-EM.
- Mesters, J. R., et al. (1994). The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli. The EMBO Journal, 13(20), 4877–4885.
- Schuette, J. C., et al. (2009). Ribosome-induced changes in elongation factor Tu conformation control GTP hydrolysis. Proceedings of the National Academy of Sciences, 106(4), 1151-1156.
- Villa, E., et al. (2009). The crystal structure of the ribosome bound to EF-Tu and aminoacyl-tRNA. Science, 326(5957), 1232-1237.
- Guescini, M., et al. (1989). Conformation and reactivity changes induced by N-methylkirromycin (aurodox) in elongation factor Tu. Biochemistry, 28(17), 7043-7049.
- Wolf, H., et al. (1974). Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu. Proceedings of the National Academy of Sciences, 71(12), 4910-4914.
- Blanchard, S. C., et al. (2020). Elongation factor-Tu can repetitively engage aminoacyl-tRNA within the ribosome during the proofreading stage of tRNA selection. Proceedings of the National Academy of Sciences, 117(5), 2423-2432.
- LaRiviere, F. J., et al. (2014).
- van Noort, J. M., et al. (1984). GTPase center of elongation factor Tu is activated by occupation of the second tRNA binding site. Proceedings of the National Academy of Sciences, 81(15), 4617-4621.
- Guescini, M., Sannia, B., & Parmeggiani, A. (1989). Conformation and Reactivity Changes Induced by N-Methylkirromycin (Aurodox) in Elongation Factor Tu. Biochemistry, 28(17), 7043–7049.
- Voorhees, R. M., & Ramakrishnan, V. (2013). Structural basis of the translational elongation cycle. Annual review of biochemistry, 82, 203-236.
- Valle, M., et al. (2003). Incorporation of aminoacyl-tRNA into the ribosome as seen by cryo-electron microscopy. Nature structural biology, 10(11), 899-906.
- van Noort, J. M., et al. (1982). The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules. The EMBO journal, 1(10), 1199.
- Hogg, T., Mesters, J. R., & Hilgenfeld, R. (2002). Inhibitory mechanisms of antibiotics targeting elongation factor Tu. Current protein & peptide science, 3(1), 121-131.
- Fasano, O., et al. (1980). Altered Regulation of the Guanosine 5'-Triphosphatase Activity in a Kirromycin-Resistant Elongation Factor Tu. Biochemistry, 19(14), 3253-3258.
- Das, D., et al. (2019). Resolution Revolutions on the Cryo-EM Structures of Ribosome-A Study: 1981-2018. International Research Journal of Multidisciplinary Scope, 1(Special Issue), 1-11.
- Widjaja, M., et al. (2017). The Diverse Functional Roles of Elongation Factor Tu (EF-Tu) in Microbial Pathogenesis. Frontiers in microbiology, 8, 2296.
-
OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]
- Schlee, S., et al. (2023). Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. Nucleic acids research, 51(12), e67.
- Gao, Y. G., et al. (2019). Functions and Regulation of Translation Elongation Factors. Frontiers in genetics, 10, 331.
-
CARD. (n.d.). Kirromycin. The Comprehensive Antibiotic Resistance Database. Retrieved from [Link]
- Cochella, L., & Green, R. (2014). Tuning the affinity of aminoacyl-tRNA to elongation factor Tu for optimal decoding. Proceedings of the National Academy of Sciences, 111(44), 15682-15687.
- Krab, I. M., & Parmeggiani, A. (2022). The Bacterial Cytoskeleton based on Bacterial Translation Elongation Factor EF-Tu: Novel Insights. Auctores, 5(1), 1-4.
- Blumenthal, T., Douglass, J., & Smith, D. (1977). Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin. Proceedings of the National Academy of Sciences, 74(8), 3264-3267.
- KKL-55, an Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA. (2023). mBio, 14(5), e01339-23.
- Blumenthal, T., Douglass, J., & Smith, D. (1977). Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin.
- Spirin, A. S. (2009). Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins. Analytical biochemistry, 385(1), 1-10.
- Blumenthal, T., Douglass, J., & Smith, D. (1977). Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin.
-
Read, L. (n.d.). Filter Binding Assay. Read Lab. Retrieved from [Link]
- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor protocols, 2012(10), 1078-1081.
- Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor protocols, 2012(10), 1078–1081.
- Carey, J. (1991). Filter-Binding Assays. In Methods in Enzymology (Vol. 208, pp. 103-117). Academic Press.
- Vogeley, L., et al. (2001). Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu. GDP and aurodox. Journal of Biological Chemistry, 276(20), 17149-17155.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functions and Regulation of Translation Elongation Factors [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformation and reactivity changes induced by N-methylkirromycin (aurodox) in elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. neurotechcenter.org [neurotechcenter.org]
- 13. 1qzd - EF-Tu.kirromycin coordinates fitted into the cryo-EM map of EF-Tu ternary complex (GDP.Kirromycin) bound 70S ribosome - Summary - Protein Data Bank Japan [pdbj.org]
- 14. irjms.com [irjms.com]
- 15. The elongation factor Tu.kirromycin complex has two binding sites for tRNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
